Compound Description: N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, also known as AACBA or GSK314181A, is a P2X7 antagonist []. It has shown in vitro potency in inhibiting both human and rat P2X7-mediated calcium flux and YO-PRO-1 uptake []. In vivo studies demonstrate its efficacy in reducing lipopolysaccharide-induced interleukin-6 release, preventing carrageenan-induced paw edema and mechanical hypersensitivity, and prophylactically preventing collagen-induced arthritis [].
Compound Description: [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, or TG100435, is a novel, multitargeted, orally active protein tyrosine kinase inhibitor [, ]. It exhibits potent inhibition against various Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM []. This compound demonstrates favorable pharmacokinetic properties, including good systemic clearance and oral bioavailability across different species [].
Relevance: TG100435, although belonging to a different chemical class (benzo[1,2,4]triazin-3-yl-amine), shares structural similarities with 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. Both compounds incorporate a pyrrolidine ring, although TG100435 features it linked to a phenyl ring through an ethoxy bridge. This connection contrasts with the direct methylene bridge connection to the benzamide nitrogen in 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. ,
Compound Description: [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine, also known as TG100855, is the major N-oxide metabolite of TG100435 [, ]. This metabolite exhibits a 2- to 9-fold increase in potency compared to the parent compound, TG100435 []. Flavin-containing monooxygenases (FMOs), specifically FMO3, are primarily responsible for the biotransformation of TG100435 to TG100855 []. Interestingly, cytochrome P450 reductase can mediate the retroreduction of TG100855 back to TG100435 [].
Relevance: TG100855 is a direct metabolite of TG100435, sharing the core benzo[1,2,4]triazin-3-yl-amine structure and the pyrrolidine ring linked via an ethoxy bridge. This structural similarity, along with their shared metabolic pathway, highlights the relevance of TG100855 to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide in the context of exploring compounds with potential tyrosine kinase inhibitory activity. ,
Compound Description: (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, or LY2444296, is a short-acting, selective κ-opioid receptor antagonist [, ]. It exhibits potent and time-dependent prevention of grooming deficits caused by the κ-agonist salvinorin A in mice []. This compound also demonstrates anti-anhedonia effects, as evidenced by its ability to decrease immobility in the forced swim test [].
Relevance: LY2444296 shares the core benzamide structure and the presence of a pyrrolidine ring with 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. LY2444296 features a 3-fluorophenyl substituent on the pyrrolidine ring and a 3-fluoro-4-phenoxy substituent on the benzamide ring, differing from the 4-ethoxy and phenylsulfonyl groups in the target compound. Nevertheless, the shared benzamide and pyrrolidine moieties underscore their structural relationship. ,
Compound Description: 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide, or LY2795050, is another short-acting, selective κ-opioid receptor antagonist []. Similar to LY2444296, LY2795050 demonstrates dose- and time-dependent prevention of salvinorin A-induced grooming deficits and reduces immobility in the forced swim test, suggesting anti-anhedonia properties [].
Relevance: LY2795050 is structurally related to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide through the shared benzamide and pyrrolidine functionalities. LY2795050 features a 3-pyridyl substituent on the pyrrolidine ring and a 3-chloro-4-phenoxy substituent on the benzamide, contrasting with the 4-ethoxy and phenylsulfonyl groups in the target compound. Despite these variations, their shared structural framework suggests potential for similar biological activity.
Compound Description: N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide, identified as compound 23 in the provided research [], is a selective butyrylcholinesterase (BChE) inhibitor. This compound exhibits anti-Aβ1–42 aggregation activity and demonstrates neuroprotective effects against Aβ1–42-induced toxicity in a SH-SY5Y cell model [].
Relevance: While compound 23 shares the benzamide core with 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, it features a 3,4-dihydroisoquinoline moiety linked to the benzamide nitrogen through a methylene bridge, instead of the pyrrolidine ring found in the target compound. This difference highlights a variation in the cyclic amine structure while maintaining the benzamide core.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.